3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde
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Overview
Description
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde is an organic compound with the molecular formula C7H10F2O2. It is a cyclobutane derivative featuring two fluorine atoms and a methoxymethyl group attached to the cyclobutane ring, along with an aldehyde functional group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with a suitable cyclobutane precursor.
Fluorination: Introduction of fluorine atoms at the 3,3-positions of the cyclobutane ring can be achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Methoxymethylation: The methoxymethyl group can be introduced using methoxymethyl chloride (MOM-Cl) in the presence of a base like triethylamine.
Formylation: The aldehyde group is introduced via formylation reactions, such as the Vilsmeier-Haack reaction, using reagents like DMF and POCl3.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methoxymethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: NaBH4, LiAlH4
Substitution: Nucleophiles like amines, thiols, or halides
Major Products
Oxidation: 3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid
Reduction: 3,3-difluoro-1-(methoxymethyl)cyclobutan-1-ol
Substitution: Various substituted cyclobutane derivatives
Scientific Research Applications
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially altering their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications in their function.
Comparison with Similar Compounds
Similar Compounds
- 3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carboxylic acid
- 3,3-difluoro-1-(hydroxymethyl)cyclobutane-1-carbaldehyde
- 3,3-difluoro-1-(methoxymethyl)cyclobutan-1-ol
Uniqueness
3,3-difluoro-1-(methoxymethyl)cyclobutane-1-carbaldehyde is unique due to the combination of its fluorinated cyclobutane ring and the presence of both methoxymethyl and aldehyde functional groups
Properties
CAS No. |
2680533-32-6 |
---|---|
Molecular Formula |
C7H10F2O2 |
Molecular Weight |
164.1 |
Purity |
95 |
Origin of Product |
United States |
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